2-Amino-4-hydroxy-6-methylpyrimidine

Catalog No.
S941791
CAS No.
3977-29-5
M.F
C5H7N3O
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-hydroxy-6-methylpyrimidine

CAS Number

3977-29-5

Product Name

2-Amino-4-hydroxy-6-methylpyrimidine

IUPAC Name

2-amino-4-methyl-1H-pyrimidin-6-one

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C5H7N3O/c1-3-2-4(9)8-5(6)7-3/h2H,1H3,(H3,6,7,8,9)

InChI Key

KWXIPEYKZKIAKR-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC(=N1)N

Canonical SMILES

CC1=CC(=O)N=C(N1)N

Isomeric SMILES

CC1=CC(=O)N=C(N1)N

Biological Occurrence and Function:

2-Amino-4-hydroxy-6-methylpyrimidine, also known as 6-methylisocytosine, is a modified nucleobase found naturally in transfer RNA (tRNA) molecules in various organisms, including bacteria, archaea, and eukaryotes. It plays a crucial role in tRNA function by participating in codon recognition during protein synthesis.

Potential as a Therapeutic Agent:

Research suggests that 6-methylisocytosine may have potential applications as a therapeutic agent due to its involvement in various biological processes:

  • Anticancer properties: Studies have shown that 6-methylisocytosine can inhibit the growth and proliferation of certain cancer cells, making it a potential candidate for cancer treatment.
  • Antiviral activity: Research suggests that 6-methylisocytosine may exhibit antiviral properties against specific viruses, such as the human immunodeficiency virus (HIV).
  • Neurological disorders: Studies are investigating the potential role of 6-methylisocytosine in neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its involvement in tRNA modifications in the nervous system.

Research in Modified tRNA Function:

Research is ongoing to understand the specific role of 6-methylisocytosine in modified tRNA function and its impact on various biological processes. This includes:

  • Investigating the enzymes responsible for incorporating and modifying 6-methylisocytosine in tRNA.
  • Elucidating the effects of 6-methylisocytosine modification on tRNA structure and function.
  • Understanding the role of 6-methylisocytosine in tRNA-mediated translation fidelity and efficiency.

2-Amino-4-hydroxy-6-methylpyrimidine is an organic compound with the molecular formula C5H7N3OC_5H_7N_3O and a molecular weight of approximately 125.13 g/mol. Its structure features a pyrimidine ring substituted with an amino group at the 2-position, a hydroxy group at the 4-position, and a methyl group at the 6-position. This compound is known for its role in various biochemical processes and has garnered interest due to its potential applications in medicinal chemistry.

The mechanism of action of 2-amino-4-hydroxy-6-methylpyrimidine remains unclear. Some studies suggest it might interact with DNA methylation processes or influence gene expression, but further research is needed to define its specific role in biological systems [].

, including:

  • Oxidation: The compound can be oxidized to yield corresponding oxo derivatives. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions can convert the hydroxy group into an amino group, utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The amino and hydroxy groups are capable of undergoing substitution reactions with various reagents, including alkyl halides and acyl chlorides .

The products formed from these reactions depend on specific conditions and reagents employed. For instance, oxidation may result in 2-amino-4-oxo-6-methylpyrimidine, while reduction can yield 2,4-diamino-6-methylpyrimidine.

The biological activity of 2-Amino-4-hydroxy-6-methylpyrimidine is linked to its interactions with various enzymes and proteins. It is believed to influence cell functions by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound's interactions may involve binding to biomolecules or modulating enzymatic activities, although detailed mechanisms remain to be fully elucidated .

Cellular Effects

Research indicates that this compound can alter cellular processes, potentially impacting metabolic pathways and gene regulation. Its stability at room temperature suggests it could be used in various laboratory settings without significant degradation.

Synthetic Routes

Several methods exist for synthesizing 2-Amino-4-hydroxy-6-methylpyrimidine:

  • Reaction of 2-Amino-4,6-dichloropyrimidine: This method involves reacting 2-amino-4,6-dichloropyrimidine with a suitable amine under basic conditions at elevated temperatures (80-90°C). Thin-layer chromatography is often employed for monitoring the reaction progress.
  • Industrial Production: Large-scale synthesis typically follows similar reaction conditions but may include additional purification steps such as recrystallization or chromatography to achieve desired purity levels.

2-Amino-4-hydroxy-6-methylpyrimidine has various applications in fields such as:

  • Pharmaceuticals: It serves as a precursor for synthesizing biologically active compounds.
  • Biochemistry: The compound is used in studies related to enzyme interactions and metabolic pathways.

Its unique structural features allow it to participate in diverse chemical transformations, making it valuable for synthetic chemistry .

Several compounds share structural similarities with 2-Amino-4-hydroxy-6-methylpyrimidine:

Compound NameStructural FeaturesUnique Characteristics
2-Amino-6-methyl-4-pyrimidinolSimilar pyrimidine structureDifferent substitution pattern
4-MethylisocytosineContains a methyl group but lacks hydroxy groupUnique reactivity profile
6-MethylisocytosineSimilar methyl substitutionDistinct biological activities
2-Amino-4-oxo-6-methylpyrimidineOxidized form of the compoundDifferent reactivity due to keto group

Compared to these similar compounds, 2-Amino-4-hydroxy-6-methylpyrimidine is distinguished by its specific substitution pattern of amino, hydroxy, and methyl groups. This unique arrangement imparts distinct chemical reactivity and biological properties, allowing for versatile applications in synthetic and medicinal chemistry .

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Dates

Modify: 2023-08-15

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